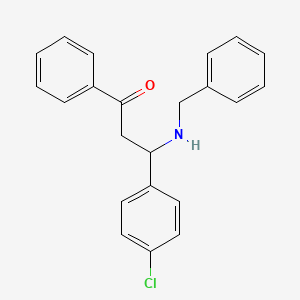
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is an organic compound that features both a hydroxyl group and a thiocyanate group attached to a tetrahydronaphthalene ring system. Compounds with such functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Thiocyanation: The thiocyanate group can be introduced by reacting the hydroxylated intermediate with thiocyanogen or thiocyanate salts under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the thiocyanate group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of substituted naphthalenes.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate would depend on its specific interactions with biological targets. The hydroxyl group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic reactions. These interactions can affect molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the thiocyanate group.
1,2,3,4-Tetrahydronaphthalen-1-yl thiocyanate: Lacks the hydroxyl group.
2-Hydroxy-1-naphthyl thiocyanate: Contains a naphthalene ring instead of a tetrahydronaphthalene ring.
Uniqueness
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is unique due to the presence of both hydroxyl and thiocyanate groups on a tetrahydronaphthalene ring, which can lead to distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
673460-55-4 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H11NOS/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-4,10-11,13H,5-6H2 |
Clave InChI |
PSMRNFWDCQHGAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(C1O)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
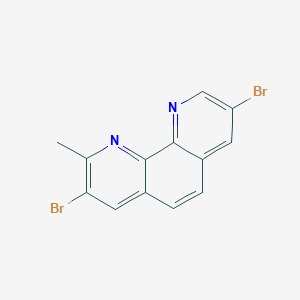
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

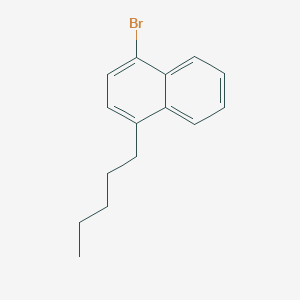
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
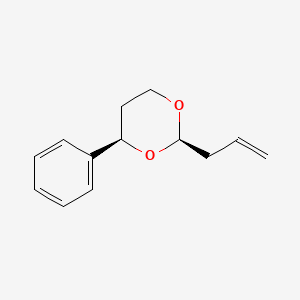

![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
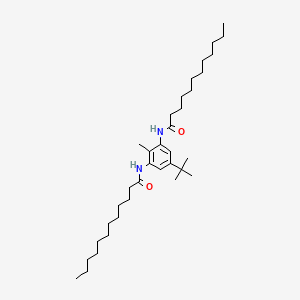
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
